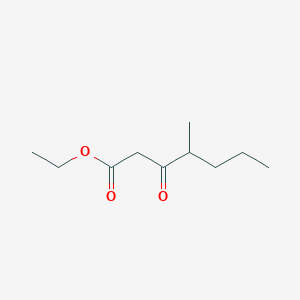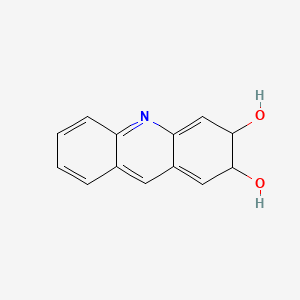
2,3-Dihydroacridine-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroacridine-2,3-diol is an organic compound that belongs to the class of acridine derivatives. Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. This compound is characterized by the presence of two hydroxyl groups attached to the 2 and 3 positions of the dihydroacridine ring. Acridine derivatives have been extensively studied for their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroacridine-2,3-diol can be achieved through several methods. One common approach involves the reduction of acridone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired dihydroacridine diol.
Another method involves the catalytic hydrogenation of acridine in the presence of a palladium catalyst. This method requires careful control of reaction conditions, including temperature and pressure, to ensure selective reduction to the dihydroacridine diol.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient and selective reduction of acridine derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Dihydroacridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of tetrahydroacridine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Acridone and other oxidized acridine derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Ethers and esters of this compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,3-Dihydroacridine-2,3-diol involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting processes like replication and transcription. This intercalation is driven by π-stacking interactions and hydrogen bonding between the hydroxyl groups and the DNA bases.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 2,3-Dihydroacridine-2,3-diol, known for its wide range of biological activities.
Acridone: An oxidized derivative of acridine with similar biological properties.
Tetrahydroacridine: A fully reduced derivative with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological macromolecules. This makes it a valuable compound for studying DNA interactions and developing potential therapeutic agents.
特性
CAS番号 |
91868-06-3 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
2,3-dihydroacridine-2,3-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-9-5-8-3-1-2-4-10(8)14-11(9)7-13(12)16/h1-7,12-13,15-16H |
InChIキー |
DAWHILRRVWUMOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=CC(C(C=C3N=C2C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
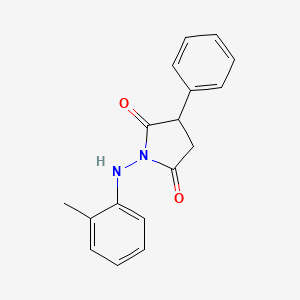
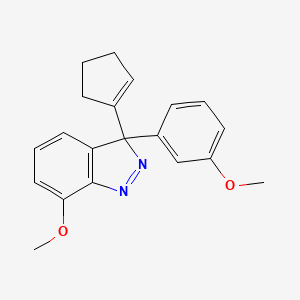
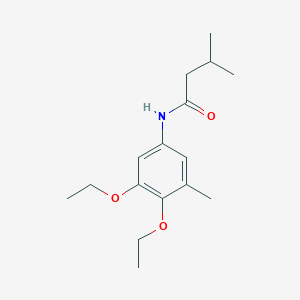

![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
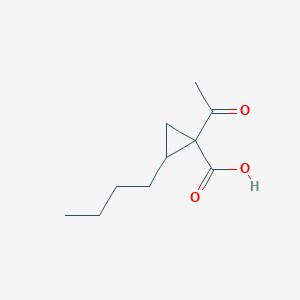

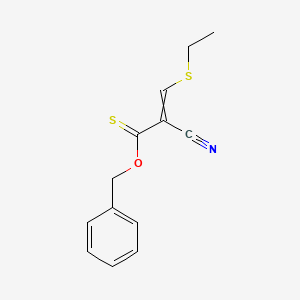

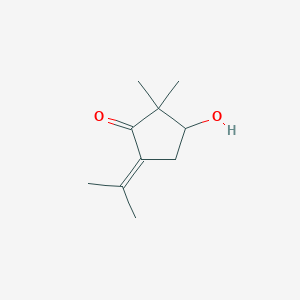
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
